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Compound of Interest

Compound Name: Tizoxanide glucuronide

Cat. No.: B15215831 Get Quote

A comprehensive review of the absorption, distribution, metabolism, and excretion of

Tizoxanide and its primary metabolite, Tizoxanide Glucuronide, offering key data and

experimental insights for researchers and drug development professionals.

Nitazoxanide, a broad-spectrum anti-infective agent, undergoes rapid metabolism in the body,

leading to the formation of its active metabolite, Tizoxanide, and its subsequent conjugate,

Tizoxanide Glucuronide. Understanding the distinct pharmacokinetic profiles of these two

compounds is crucial for optimizing therapeutic efficacy and safety. This guide provides a

detailed comparison of their pharmacokinetic parameters, supported by experimental data from

a key study submitted to the U.S. Food and Drug Administration (FDA).

Metabolic Pathway of Nitazoxanide
Following oral administration, Nitazoxanide is rapidly hydrolyzed by plasma esterases to its

active metabolite, Tizoxanide. Tizoxanide then undergoes extensive phase II metabolism,

primarily through glucuronidation, to form Tizoxanide Glucuronide. This metabolic cascade is

a critical determinant of the systemic exposure and clearance of the active drug.
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Metabolic conversion of Nitazoxanide.

Comparative Pharmacokinetic Parameters
A pivotal single-dose, two-way crossover study in healthy adult volunteers provides a clear

comparison of the pharmacokinetic profiles of Tizoxanide and Tizoxanide Glucuronide
following a 500 mg oral dose of Nitazoxanide under both fasting and fed conditions. The key

pharmacokinetic parameters are summarized in the tables below.[1]

Table 1: Pharmacokinetic Parameters of Tizoxanide in
Plasma[1]

Parameter
Fasting Conditions (Mean
± SD)

Fed Conditions (Mean ±
SD)

Cmax (µg/mL) 5.37 ± 1.92 5.49 ± 2.06

Tmax (h) 1.50 2.50

AUCt (µg·h/mL) 21.1 ± 10.3 28.9 ± 11.2

AUCinf (µg·h/mL) 21.3 ± 10.5 30.2 ± 12.3

t1/2 (h) 1.43 ± 0.496 1.60 ± 0.729
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Table 2: Pharmacokinetic Parameters of Tizoxanide
Glucuronide in Plasma[1]

Parameter
Fasting Conditions (Mean
± SD)

Fed Conditions (Mean ±
SD)

Cmax (µg/mL) 6.58 ± 1.93 8.16 ± 2.22

Tmax (h) 2.50 4.00

AUCt (µg·h/mL) 49.3 ± 19.1 64.9 ± 20.3

AUCinf (µg·h/mL) 51.5 ± 20.8 68.9 ± 23.3

t1/2 (h) 2.69 ± 0.735 2.91 ± 0.880

Key Observations:

Effect of Food: The administration of Nitazoxanide with a high-fat meal significantly

increased the bioavailability of both Tizoxanide and Tizoxanide Glucuronide. The Area

Under the Curve (AUC) for Tizoxanide and its glucuronide increased by approximately 45-

50% in the fed state.[1][2] Food also delayed the time to reach maximum plasma

concentration (Tmax) for both compounds.[1]

Metabolite Exposure: The systemic exposure to the inactive metabolite, Tizoxanide
Glucuronide, as measured by AUC, was substantially higher than that of the active

Tizoxanide under both fasting and fed conditions.

Elimination Half-Life: Tizoxanide Glucuronide exhibited a longer elimination half-life (t1/2)

compared to Tizoxanide, indicating a slower clearance from the body.

Experimental Protocol
The data presented above was generated from a single-dose, open-label, randomized, two-

period crossover study designed to evaluate the bioequivalence and food effect of

Nitazoxanide oral suspension in healthy adult subjects.[1]

Study Design
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Workflow of the pharmacokinetic study.

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.

Dosing: A single oral dose of 500 mg Nitazoxanide oral suspension was administered.

Conditions: The dose was administered under either fasting conditions (overnight fast) or fed

conditions (following a standardized high-fat breakfast).[1]

Blood Sampling: Blood samples were collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2,

2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose.[1]

Analytical Methodology
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Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

was used for the simultaneous quantification of Tizoxanide and Tizoxanide Glucuronide in

plasma samples.[1]

Lower Limit of Quantification (LLOQ): The LLOQ was 0.05 µg/mL for Tizoxanide and 0.2

µg/mL for Tizoxanide Glucuronide.[1]

Pharmacokinetic Analysis
The plasma concentration-time data for each subject was analyzed using non-compartmental

methods to determine the key pharmacokinetic parameters. The maximum plasma

concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the

observed data. The area under the plasma concentration-time curve (AUC) was calculated

using the linear trapezoidal rule.[1]

This comparative guide highlights the distinct pharmacokinetic behaviors of Tizoxanide and its

glucuronide metabolite. The significant impact of food on the bioavailability of both compounds

underscores the importance of administration instructions in clinical practice. For researchers

and drug developers, these data provide a foundational understanding for further investigation

into the clinical pharmacology of Nitazoxanide and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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